molecular formula C18H16N2O3 B271871 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid

3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid

カタログ番号 B271871
分子量: 308.3 g/mol
InChIキー: BQNCTJWJLIVREX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid, also known as PAK1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PAK1 is a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival. Therefore, the inhibition of PAK1 activity has been proposed as a promising strategy for the treatment of cancer and other diseases.

作用機序

The mechanism of action of 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors involves the inhibition of this compound kinase activity, which leads to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This compound inhibitors bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibition leads to the suppression of cell proliferation, migration, and invasion, as well as the induction of apoptosis. Moreover, this compound inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In Alzheimer's disease, this compound inhibition has been shown to improve cognitive function and synaptic plasticity by regulating the activity of downstream signaling pathways involved in neuronal function.

実験室実験の利点と制限

The advantages of using 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors in lab experiments include their specificity for this compound kinase activity, their ability to inhibit downstream signaling pathways involved in cell proliferation, migration, and survival, and their potential therapeutic applications in various diseases.
The limitations of using this compound inhibitors in lab experiments include their potential off-target effects, their limited efficacy in certain types of cancer, and their potential toxicity in vivo.

将来の方向性

The future directions of 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitor research include the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the evaluation of their efficacy in clinical trials. Moreover, the combination of this compound inhibitors with other therapeutic agents, such as chemotherapy and immunotherapy, should be explored to enhance their efficacy in cancer treatment. Finally, the role of this compound inhibitors in other diseases, such as cardiovascular diseases and neurodegenerative diseases, should be further investigated.

合成法

The synthesis of 3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors involves several steps, starting from the reaction of 2-furylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-(aminomethyl)pyridine to give the intermediate product, which is subsequently reacted with 5-bromo-2-hydroxybenzaldehyde to obtain the final product, this compound. The chemical structure of the compound is shown below:

科学的研究の応用

3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Several studies have shown that this compound is overexpressed in various types of cancer, and its inhibition can lead to the suppression of tumor growth and metastasis. Moreover, this compound inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In addition to cancer, this compound inhibitors have also been studied for their potential role in the treatment of Alzheimer's disease. This compound has been implicated in the regulation of neuronal function and synaptic plasticity, and its inhibition has been shown to improve cognitive function in animal models of Alzheimer's disease.

特性

分子式

C18H16N2O3

分子量

308.3 g/mol

IUPAC名

3-[5-[(pyridin-3-ylmethylamino)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C18H16N2O3/c21-18(22)15-5-1-4-14(9-15)17-7-6-16(23-17)12-20-11-13-3-2-8-19-10-13/h1-10,20H,11-12H2,(H,21,22)

InChIキー

BQNCTJWJLIVREX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CNCC3=CN=CC=C3

正規SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CNCC3=CN=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。